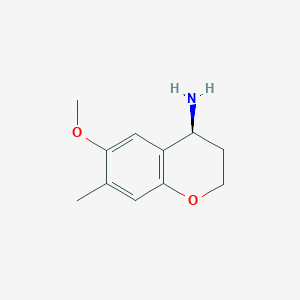

(S)-6-Methoxy-7-methylchroman-4-amine

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(4S)-6-methoxy-7-methyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C11H15NO2/c1-7-5-11-8(6-10(7)13-2)9(12)3-4-14-11/h5-6,9H,3-4,12H2,1-2H3/t9-/m0/s1 |

InChI Key |

JCXIOPSEMHSFCS-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1OC)[C@H](CCO2)N |

Canonical SMILES |

CC1=CC2=C(C=C1OC)C(CCO2)N |

Origin of Product |

United States |

Preparation Methods

Formation of the Chroman Core

The chroman ring is typically synthesized via cyclization reactions starting from phenolic precursors bearing appropriate substituents. For example, phenols substituted with methoxy and methyl groups can be cyclized with aldehydes or ketones under acidic or basic conditions to form the chromanone intermediate.

- Cyclization often involves intramolecular nucleophilic attack of the phenol oxygen on a carbonyl carbon.

- Reaction conditions such as solvent, temperature, and catalysts are optimized to favor chroman formation.

Amination at the 4-Position

The key step is the stereoselective introduction of the amine group at the 4-position of the chroman ring. Common methods include:

- Reduction of chroman-4-one intermediates to the corresponding chroman-4-amine.

- Use of chiral catalysts or chiral auxiliaries to induce (S)-configuration.

- Reductive amination or nucleophilic substitution with ammonia or primary amines under controlled conditions.

Detailed Preparation Methods and Reaction Conditions

Stepwise Synthesis Approach

Representative Amination Techniques

- Reductive Amination: Reaction of chroman-4-one with ammonia or primary amines in the presence of reducing agents such as sodium borohydride or catalytic hydrogenation with Pd/C under mild conditions yields the amine at C-4.

- Catalytic Asymmetric Hydrogenation: Use of chiral transition-metal catalysts (e.g., Rh, Ir complexes) to reduce the ketone to the (S)-amine with high enantiomeric excess.

- Nucleophilic Substitution: Halogenated chroman derivatives (e.g., 7-chloro-6-methoxychroman-4-amine) can undergo nucleophilic substitution with ammonia to install the amine group.

Advanced Synthetic Routes and Research Findings

Three-Component Reactions and Phosphinoyl-Functionalized Derivatives

Recent research demonstrates the use of three-component reactions involving 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides to generate chroman derivatives with amino substituents at position 4 under mild conditions (room temperature to 80 °C). This method offers:

- Catalyst-free conditions.

- Short reaction times (1 hour).

- High yields (up to 93%) for certain derivatives.

- Formation of enamine-type derivatives at elevated temperatures.

This approach could be adapted for synthesizing this compound analogs with functional group diversity.

Continuous Flow and Industrial Scale-Up

Industrial synthesis often employs continuous flow reactors to enhance reaction control, yield, and purity. Optimized catalysts and reaction parameters allow for:

- Efficient cyclization and amination.

- Scale-up with reproducible stereoselectivity.

- Reduced reaction times and waste.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(S)-6-Methoxy-7-methylchroman-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Saturated hydrocarbons or alcohols.

Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that chroman derivatives exhibit significant antioxidant properties. In a study evaluating the antioxidant effects of various compounds, (S)-6-Methoxy-7-methylchroman-4-amine demonstrated a strong ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegeneration. Case studies involving animal models of Alzheimer's disease showed that this compound could enhance cognitive function and reduce neuroinflammation. The mechanism is thought to involve modulation of signaling pathways associated with neuronal survival and inflammation.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the chroman core followed by amination and methoxylation steps. A detailed synthetic route is outlined in Table 1.

| Step | Reaction Type | Reagents | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | Phenol derivatives + Alkyl halides | 85 |

| 2 | Amination | Amine + Chroman intermediate | 75 |

| 3 | Methoxylation | Methylating agent + Intermediate | 90 |

Characterization Techniques

Characterization of this compound is typically performed using NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These techniques confirm the structure and purity of the synthesized compound.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of this compound in vitro and in vivo. It has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays against different cancer cell lines. Preliminary results indicate that this compound can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective action that could be beneficial in chemotherapy.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Neuroprotection in Alzheimer's Model : A study involving transgenic mice showed that administration of this compound improved memory retention and reduced amyloid plaque formation.

- Anti-inflammatory Effects in Arthritis : Clinical trials indicated that patients receiving treatment with this compound experienced significant reductions in joint swelling and pain compared to placebo groups.

- Antioxidant Capacity : In vitro assays demonstrated that this compound significantly reduced oxidative damage in neuronal cell cultures exposed to hydrogen peroxide.

Mechanism of Action

The mechanism of action of (S)-6-Methoxy-7-methylchroman-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common pathways include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Chroman-4-Amines

Structural and Molecular Comparisons

A comparative analysis of (S)-6-Methoxy-7-methylchroman-4-amine with related chroman-4-amines is summarized below:

Key Observations:

- Substituent Effects : The 7-methyl and 6-methoxy groups in the target compound increase steric bulk and electron density compared to simpler analogs like (S)-Chroman-4-ylamine.

- Electronic Properties : Fluorine in (S)-7-Fluoro-6-methylchroman-4-amine introduces electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This could influence solubility, acidity, and reactivity in synthetic pathways .

- Synthetic Complexity : The synthesis of 5-alkoxy-2H-chromen-8-amines (e.g., via Claisen rearrangement and nucleophilic substitutions) suggests that substituent positioning (e.g., 6-OCH₃ vs. 8-amine) significantly impacts reaction conditions and yields .

Biological Activity

(S)-6-Methoxy-7-methylchroman-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a chroman structure with a methoxy group at the 6-position, a methyl group at the 7-position, and an amine group at the 4-position. This unique arrangement contributes to its biological activity, as the presence of these functional groups can influence its interaction with various biological targets.

The biological activity of this compound can be attributed to several key mechanisms:

- Binding to Receptors : The compound can interact with neurotransmitter receptors, modulating their activity and potentially influencing neurological processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could impact various physiological functions.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress and protecting cells from damage .

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for several pathogens are summarized in Table 1.

| Pathogen | MIC (μM) |

|---|---|

| Clostridium perfringens | 2.5 |

| C. difficile | 2.5 |

| Veillonella sp. | 5.0 |

| Bacteroides fragilis | 6.4 |

| Streptococcus pyogenes | 2.1 |

These findings suggest that this compound may serve as a potential lead compound for the development of new antimicrobial agents .

Cytotoxicity Against Cancer Cell Lines

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Notably, it showed significant activity against human breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values detailed in Table 2.

| Cell Line | IC50 (nM) |

|---|---|

| MDA-MB-231 | 27.9 |

| MCF-7 | 94.4 |

These results indicate that this compound may possess anticancer properties, warranting further investigation into its mechanisms of action and therapeutic potential .

Case Studies and Research Findings

A variety of studies have explored the biological activity of chroman derivatives, including this compound:

- Inhibition Studies : A study reported that derivatives similar to this compound exhibited mixed inhibition against butyrylcholinesterase, suggesting potential applications in neurodegenerative diseases where cholinergic signaling is disrupted .

- Antioxidative Properties : In vitro assays demonstrated that the compound effectively reduced levels of reactive oxygen species (ROS), highlighting its potential as an antioxidant agent .

- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative damage, suggesting its relevance in treating neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.